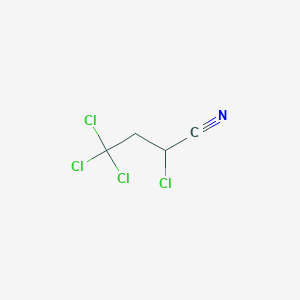

2,4,4,4-tetrachlorobutanenitrile

Description

Contextualization within Halogenated Nitrile Chemistry

Halogenated nitriles are a class of organic compounds characterized by the presence of one or more halogen atoms and a nitrile (-C≡N) functional group. The introduction of halogens, such as chlorine, significantly influences the electronic properties and reactivity of the molecule. The strong electron-withdrawing nature of chlorine atoms can activate adjacent carbon atoms for nucleophilic attack and participate in a variety of radical reactions. The nitrile group itself is a versatile functional handle, capable of being transformed into amines, carboxylic acids, amides, and ketones, making halogenated nitriles valuable building blocks in organic synthesis.

Historical Development and Initial Synthetic Perspectives of 2,4,4,4-Tetrachlorobutanenitrile

While the specific historical discovery of this compound is not widely documented in early chemical literature, its modern synthesis is well-established through the Kharasch addition reaction. This type of reaction, discovered by Morris S. Kharasch in the 1940s, involves the free-radical addition of polyhalogenated alkanes to alkenes.

In the case of this compound, the synthesis involves the atom transfer radical addition (ATRA) of carbon tetrachloride (CCl4) to acrylonitrile (B1666552) (CH2=CHCN). This reaction is typically catalyzed by a transition metal complex, with copper-based catalysts being prominent in recent methodologies. Chinese patents CN104230752A and CN104230751A, for instance, describe a method where carbon tetrachloride and acrylonitrile react in the presence of a copper chloride or a composite copper powder/copper chloride catalyst and a binary tertiary amine ligand. google.comgoogle.com This process, carried out at temperatures between 50-150 °C, provides an efficient route to the desired product. google.comgoogle.com

The reaction proceeds via a radical chain mechanism where the catalyst facilitates the transfer of a chlorine atom from carbon tetrachloride to the growing polymer chain, which then adds across the double bond of acrylonitrile. This method represents a significant advancement in producing this polychlorinated nitrile with high yield and purity, suitable for industrial applications. google.comgoogle.com

Significance of this compound in Contemporary Organic Synthesis

The primary significance of this compound in modern organic synthesis lies in its role as a key intermediate in the production of synthetic pyrethroid insecticides. google.comgoogle.com Pyrethroids are a major class of insecticides used in agriculture and public health, valued for their high efficacy against a broad spectrum of insects and relatively low toxicity to mammals and birds.

While the specific synthetic pathways from this compound to various pyrethroids are often proprietary, the molecular framework of the nitrile provides the necessary carbon backbone and functional groups for elaboration into the complex structures of these insecticides. The presence of multiple chlorine atoms is a common feature in many potent synthetic pyrethroids, contributing to their enhanced stability and insecticidal activity compared to their natural counterparts, the pyrethrins.

The versatility of the nitrile group allows for its conversion into other functionalities required for the final pyrethroid structure. This strategic placement of reactive sites makes this compound a valuable and economically important building block in the agrochemical industry.

Properties

IUPAC Name |

2,4,4,4-tetrachlorobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl4N/c5-3(2-9)1-4(6,7)8/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCNRGCXGOHMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,4,4 Tetrachlorobutanenitrile

Atom Transfer Radical Addition (ATRA) Reactions for Butanenitrile Derivatives

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds. rsc.org In the context of butanenitrile derivatives, it allows for the precise addition of a chlorinated carbon fragment across a double bond. The synthesis of 2,4,4,4-tetrachlorobutanenitrile is achieved by the ATRA of carbon tetrachloride to acrylonitrile (B1666552). google.com This specific type of ATRA reaction is also known as the Kharasch addition reaction. google.com

The Kharasch addition is a metal-catalyzed free-radical addition of polyhalogenated compounds, such as carbon tetrachloride, to alkenes. wikipedia.org The mechanism is initiated by the catalyst, which abstracts a chlorine atom from carbon tetrachloride. This generates a trichloromethyl radical (•CCl₃).

This radical then adds to the alkene, in this case, acrylonitrile. The addition typically proceeds in an anti-Markovnikov fashion. The resulting radical intermediate then abstracts a chlorine atom from the catalyst, regenerating the catalyst's active state and forming the final 1:1 adduct, this compound. This process is a chain reaction, but it is based on a nonchain mechanism involving a mononuclear metal species. uu.nl

In the synthesis of this compound, carbon tetrachloride and acrylonitrile serve as the essential starting materials. google.comgoogle.com

Carbon Tetrachloride (CCl₄): Acts as the source for the trichloromethyl group (CCl₃) and one chlorine atom. In the ATRA reaction, a C-Cl bond is homolytically cleaved by the catalyst to initiate the radical process. wikipedia.org

Acrylonitrile (CH₂=CHCN): Functions as the alkene substrate. Its carbon-carbon double bond is the site of the radical addition, and it provides the cyano-functionalized two-carbon backbone of the final product. google.comgoogle.com The use of ATRA is particularly effective for highly active alkenes like acrylonitrile, which might otherwise readily undergo polymerization under different radical conditions. rsc.org

Catalytic Systems in the Synthesis of this compound

The success of the Kharasch addition for synthesizing this compound hinges on the use of an appropriate catalytic system. These systems are designed to facilitate the crucial halogen atom transfer steps efficiently. Research has focused on copper-based catalysts due to their effectiveness and availability. google.comgoogle.com

Copper Salt Catalysts (e.g., Copper Chloride, Copper Powder)

Copper and its salts are common catalysts for ATRA reactions. tandfonline.com For the synthesis of this compound, methods have been developed utilizing copper chloride (CuCl₂) as the primary catalyst. google.com An alternative approach employs a composite catalyst prepared from copper powder and copper chloride. google.com These copper-based systems are effective in mediating the reaction between carbon tetrachloride and acrylonitrile at temperatures ranging from 50 to 150 °C. google.comgoogle.com The use of these catalysts is advantageous as they are inexpensive and readily obtainable, contributing to the method's suitability for industrial production. google.comgoogle.com

| Catalyst System | Starting Materials | Temperature Range | Key Advantage | Reference |

|---|---|---|---|---|

| Copper Chloride (CuCl₂) | Carbon Tetrachloride, Acrylonitrile | 50-150 °C | Inexpensive and easily obtained catalyst. | google.com |

| Composite of Copper Powder and Copper Chloride | Carbon Tetrachloride, Acrylonitrile | 50-150 °C | High reaction yield and product purity. | google.com |

Ligand Design and Effects on Reaction Efficiency

In metal-catalyzed reactions, ligands play a critical role in modulating the catalyst's activity, selectivity, and stability. The design of the ligand can influence the electronic and steric environment of the metal center, thereby affecting the efficiency of the catalytic cycle. uu.nl

In the copper-catalyzed synthesis of this compound, the catalytic system's performance is significantly enhanced by the presence of a binary tertiary amine ligand. google.comgoogle.com These ligands act in conjunction with the copper catalyst. While specific structures of the binary tertiary amines are detailed within the patent literature, their general role is to facilitate the catalytic process, leading to high reaction yields and product purity. google.comgoogle.com The combination of a copper salt and a binary tertiary amine ligand creates a highly effective system that is noted for its simple operation and industrial applicability. google.comgoogle.com

Alternative and Emerging Synthetic Routes to this compound

Photoredox or Electrocatalytic Methodologies

Modern synthetic chemistry has seen a significant shift towards the use of photoredox and electrocatalytic methods, which offer green, efficient, and highly controllable reaction pathways. sigmaaldrich.comsciopen.com These techniques are particularly well-suited for initiating radical reactions under mild conditions.

Photoredox Catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. princeton.edu This approach avoids the need for high temperatures or harsh chemical initiators. sigmaaldrich.com In the context of synthesizing this compound, a photoredox cycle could initiate the Kharasch addition. A photocatalyst, such as a ruthenium or iridium complex, absorbs a photon and enters an excited state. princeton.edunih.gov This excited catalyst could then interact with either carbon tetrachloride or acrylonitrile to generate the necessary radical species to propagate the chain reaction, leading to the desired product. The ability to drive reactions with low-energy visible light makes this an attractive and sustainable synthetic strategy. sigmaaldrich.com

Electrocatalysis offers another mild and efficient strategy for driving organic transformations by using electrical potential. sciopen.com This method can facilitate both oxidation and reduction reactions with high selectivity and control. sciopen.com For the synthesis of this compound, an electrocatalytic approach could be designed to generate the trichloromethyl radical (•CCl₃) from carbon tetrachloride at an electrode surface. This radical would then add across the double bond of acrylonitrile, followed by a chlorine atom transfer to complete the reaction. The use of nanocrystals or single-atom catalysts could further enhance the efficiency and selectivity of such an electrochemical transformation. sciopen.com

Table 1: Comparison of Advanced Catalytic Methodologies

| Feature | Photoredox Catalysis | Electrocatalysis |

|---|---|---|

| Energy Source | Visible Light | Electricity |

| Reaction Conditions | Typically mild, room temperature. sigmaaldrich.com | Often mild, ambient temperature and pressure. sciopen.commmu.ac.uk |

| Key Components | Photocatalyst (e.g., Ru/Ir complexes), light source. nih.gov | Electrodes, catalyst (e.g., nanocrystals), electrolyte. sciopen.com |

| Activation Mechanism | Single-Electron Transfer (SET) from photoexcited catalyst. princeton.edu | Electron transfer at an electrode surface. |

| Advantages | High selectivity, use of sustainable energy, access to unique reaction pathways. princeton.edu | High efficiency, controllability, environmentally friendly. sciopen.com |

Isolation and Purification Techniques for this compound

Following synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalysts, and potential byproducts. The choice of technique depends on the physical state of the crude product and the nature of the impurities.

Chromatographic Separations (e.g., HPLC, SFC)

Chromatography is a powerful tool for separating complex mixtures with high resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification of organic compounds. youtube.com For a moderately polar compound like this compound, a reverse-phase HPLC method would be suitable. sielc.com This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. sielc.comdeswater.com By programming a gradient where the proportion of the organic solvent increases over time, compounds are eluted based on their hydrophobicity, allowing for the separation of the target molecule from more polar or less polar impurities. nih.gov The separated components are monitored by a detector, such as a UV detector, and the fraction containing the pure product is collected. deswater.com

Supercritical Fluid Chromatography (SFC) is recognized as a green chromatography technique due to its use of supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents. wikipedia.orgdiva-portal.org SFC is particularly effective for the separation and purification of thermally sensitive or chiral molecules. wikipedia.org The instrumentation is similar to HPLC but requires components to maintain the mobile phase in its supercritical state. wikipedia.org Given its efficiency and reduced environmental impact, SFC presents a compelling alternative to HPLC for the purification of this compound, especially at an industrial scale. diva-portal.org

Table 2: Hypothetical Chromatographic Purification Parameters

| Parameter | HPLC Method | SFC Method |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 Column | Chiral or achiral column (e.g., Diol, 2-EP). diva-portal.org |

| Mobile Phase A | Water. deswater.com | Supercritical CO₂. wikipedia.org |

| Mobile Phase B | Acetonitrile. deswater.com | Co-solvent (e.g., Methanol) |

| Detection | UV (e.g., 210 nm) | UV/PDA |

| Key Advantage | High resolution and wide applicability. | Faster separations, reduced solvent waste. diva-portal.orgyoutube.com |

Recrystallization and Distillation Protocols

For crude products that are solid at room temperature, recrystallization is a fundamental and effective purification method.

Recrystallization operates on the principle of differential solubility. The impure solid is dissolved in a minimum amount of a suitable hot solvent in which the compound has high solubility at elevated temperatures but low solubility at colder temperatures. mnstate.edu As the saturated solution cools slowly, the desired compound forms crystals, while impurities remain dissolved in the surrounding solution (the mother liquor). youtube.com The choice of solvent is critical; an ideal solvent dissolves the compound well when hot but poorly when cold. mnstate.edu If a single suitable solvent cannot be found, a mixed-solvent system can be employed. mnstate.edu The purified crystals are then collected by filtration. youtube.com

Distillation is the primary method for purifying liquids. Since chlorinated organic compounds can have high boiling points, vacuum distillation is often required. By reducing the pressure, the boiling point of the liquid is lowered, which allows for distillation to occur at a lower temperature and prevents thermal decomposition of the compound. This technique separates liquids based on differences in their volatilities, making it effective for removing non-volatile impurities or separating the product from solvents or other volatile byproducts.

Table 3: Common Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Polarity | Common Use |

|---|---|---|---|

| Water | 100 | High | Suitable for polar organic compounds. rochester.edu |

| Ethanol | 78 | High | A general-purpose solvent for many organic solids. rochester.edu |

| Hexane | 69 | Low | Used for nonpolar compounds. rochester.edu |

| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |

| Acetone | 56 | Medium | Often used in n-Hexane/Acetone mixed systems. rochester.edu |

| Dichloromethane (DCM) | 40 | Medium | A good solvent for many organics, often used with an anti-solvent like pentane (B18724) or hexane. reddit.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acrylonitrile |

| Carbon tetrachloride |

| Dichloromethane |

| Ethanol |

| Ethyl Acetate |

| Hexane |

| Iridium |

| Methanol |

| Pentane |

| Ruthenium |

Chemical Reactivity and Transformation Pathways of 2,4,4,4 Tetrachlorobutanenitrile

Reactions Involving the Nitrile Group (–C≡N)

The nitrile group is characterized by a carbon-nitrogen triple bond, which is highly polarized, rendering the carbon atom electrophilic. This allows for a variety of nucleophilic additions and other transformations.

The electrophilic carbon atom of the nitrile group in 2,4,4,4-tetrachlorobutanenitrile is susceptible to attack by various nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl groups. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.

Table 1: Predicted Nucleophilic Addition Reactions at the Nitrile Carbon

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Organolithium (R-Li) | Imine anion | Ketone |

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) through the addition of two equivalents of hydrogen across the triple bond. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. The resulting imine intermediate is further reduced to the amine.

Table 2: Predicted Reduction of the Nitrile Group

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) followed by water | 2,4,4,4-Tetrachlorobutan-1-amine | Reduction |

The hydrolysis of the nitrile group in this compound can occur under either acidic or basic conditions. This reaction typically proceeds in two stages. Initially, the nitrile is hydrated to form an amide intermediate, 2,4,4,4-tetrachlorobutanamide. Upon further hydrolysis, the amide is converted to the corresponding carboxylic acid, 2,4,4,4-tetrachlorobutanoic acid, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov

Table 3: Predicted Hydrolysis Products of the Nitrile Group

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., H₃O⁺, heat) | 2,4,4,4-Tetrachlorobutanamide | 2,4,4,4-Tetrachlorobutanoic acid |

| Basic (e.g., NaOH, H₂O, heat) | 2,4,4,4-Tetrachlorobutanamide | Sodium 2,4,4,4-tetrachlorobutanoate |

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A common example is the [2+3] cycloaddition with an azide (B81097), such as sodium azide, which would be expected to form a tetrazole ring. nih.gov This type of reaction, known as a 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocycles. libretexts.org The reaction of this compound with an azide would theoretically yield 5-(1,3,3,3-tetrachloropropyl)-1H-tetrazole.

Table 4: Predicted [2+3] Cycloaddition Reaction

| Reactant | Reaction Type | Product |

| Sodium Azide (NaN₃) | [2+3] Cycloaddition | 5-(1,3,3,3-Tetrachloropropyl)-1H-tetrazole |

Reactions Involving the Polychlorinated Alkyl Chain

The reactivity of the polychlorinated alkyl chain is dominated by nucleophilic substitution reactions of the chlorine atoms. The reactivity of these chlorine atoms is influenced by their position on the carbon chain.

The chlorine atoms at the C2 and C4 positions of this compound are potential sites for nucleophilic substitution. However, their reactivity is expected to differ significantly.

Chlorine at the C2 position: This chlorine atom is alpha to the electron-withdrawing nitrile group. This electronic effect can influence the reaction mechanism, potentially favoring substitution.

Chlorine atoms at the C4 position: The three chlorine atoms on C4 form a trichloromethyl group (-CCl₃). This group is generally unreactive towards standard Sₙ1 and Sₙ2 nucleophilic substitution reactions due to steric hindrance and the electronic effects of the multiple chlorine atoms. researchgate.netclockss.org

Therefore, nucleophilic substitution is more likely to occur selectively at the C2 position. The reaction with various nucleophiles would lead to the displacement of the chlorine atom. youtube.comnih.gov

Table 5: Predicted Nucleophilic Substitution at the C2 Position

| Nucleophile | Predicted Product |

| Hydroxide (OH⁻) | 2-Hydroxy-4,4,4-trichlorobutanenitrile |

| Alkoxide (RO⁻) | 2-Alkoxy-4,4,4-trichlorobutanenitrile |

| Cyanide (CN⁻) | 4,4,4-Trichlorobutane-1,2-dinitrile |

| Ammonia (NH₃) | 2-Amino-4,4,4-trichlorobutanenitrile |

Elimination Reactions to Form Alkenes

The presence of chlorine atoms on the carbon framework of this compound allows it to undergo elimination reactions, specifically dehydrochlorination, to yield various unsaturated nitrile products. nih.gov These reactions typically proceed by the removal of a proton and a chloride ion from adjacent carbon atoms to form a carbon-carbon double bond. researchgate.net The most common pathway involves the elimination of hydrogen chloride (HCl) from the C2 and C3 positions.

The reaction is typically promoted by a base, which abstracts the proton. The mechanism can be either a concerted (E2) or a stepwise process (E1 or E1cb). Given the acidity of the proton at C2 (alpha to the electron-withdrawing nitrile group), an E1cb (Elimination, Unimolecular, conjugate Base) mechanism is highly plausible, especially with a strong base. This would involve initial deprotonation at C2 to form a stabilized carbanion, followed by the expulsion of the chloride ion from C3, although this is not a standard leaving group position. A more conventional E2 mechanism would involve the abstraction of a proton from C3 by a base, with the simultaneous departure of the chloride from C2.

The potential products of dehydrochlorination depend on which atoms are eliminated. The primary pathways include:

Elimination of HCl across C2-C3: This would lead to the formation of 4,4,4-trichloro-2-butenenitrile.

Elimination of HCl across C3-C4: This is less likely as it requires the removal of a proton from C3 and a chloride from the CCl3 group, which is generally not a good leaving group in this type of reaction.

The regioselectivity of the elimination is influenced by the stability of the resulting alkene. The formation of 4,4,4-trichloro-2-butenenitrile would be favored as the resulting double bond is conjugated with the nitrile group, which provides additional thermodynamic stability.

Table 1: Predicted Products of Dehydrochlorination of this compound

| Reactant | Reagent/Conditions | Major Product(s) | Minor Product(s) | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | 4,4,4-Trichloro-2-butenenitrile | Other isomers | Dehydrochlorination |

Radical Reactions and Halogen Atom Transfer Chemistry

The synthesis of this compound itself is a prime example of its involvement in radical chemistry, typically formed via an Atom Transfer Radical Addition (ATRA) of carbon tetrachloride to acrylonitrile (B1666552), often catalyzed by copper complexes. chemspider.combuchler-gmbh.com This background highlights the propensity of the molecule's polychlorinated structure to engage in radical transformations.

The trichloromethyl (-CCl3) group is a key reactive site for radical chemistry. It can participate in Halogen Atom Transfer (XAT) reactions, where a radical species abstracts a chlorine atom. researchgate.netprinceton.edu This process is central to many radical-mediated transformations. For instance, treatment with a radical initiator (like AIBN) and a radical mediator (like a trialkyltin hydride or a less toxic alternative) could initiate a cascade of reactions.

A potential synthetic application is intramolecular radical cyclization, should an unsaturated moiety be present in a suitable position on the molecule. chemspider.compharmaffiliates.com For example, if the nitrile were converted to an ester and an allylic group was attached, the resulting molecule could undergo a 5-exo or 6-endo cyclization, initiated by the formation of a radical at C4 via halogen atom abstraction. The regioselectivity of such cyclizations is often predictable by Baldwin's rules.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Initiator/Mediator | Reactive Site | Potential Outcome |

| Reductive Dechlorination | Radical initiator (AIBN), H-donor (e.g., Bu3SnH) | -CCl3 group | Stepwise reduction to -CHCl2, -CH2Cl, and -CH3 groups |

| Halogen Atom Transfer (XAT) | External radical species (R•) | -CCl3 group | Formation of a C4 radical (•CCl2-CH2-CHCl-CN) and R-Cl |

| Intramolecular Radical Cyclization | Radical initiator on a suitably derivatized substrate | C4 radical | Formation of a cyclic product (e.g., cyclopentane (B165970) derivative) |

Reactivity at the Alpha-Carbon (C2) to the Nitrile Group

The carbon atom at the C2 position, being alpha to both a nitrile group and a chlorine atom, is significantly activated. Both substituents are strongly electron-withdrawing, which greatly influences the acidity of the alpha-proton and allows for the formation of a stabilized carbanion. nih.gov

Deprotonation and Carbanion Formation

The hydrogen atom attached to C2 is acidic and can be removed by a moderately strong base. The resulting carbanion is stabilized by the inductive effect of the adjacent chlorine atom and, more significantly, by the resonance delocalization of the negative charge onto the nitrogen atom of the nitrile group.

The equilibrium for this deprotonation lies further to the right than for a simple alkanenitrile due to the additional stabilization provided by the alpha-chloro substituent. The stability of this carbanion makes it a useful nucleophilic intermediate in various bond-forming reactions.

Condensation Reactions Involving the Alpha-Proton

Once formed, the carbanion at C2 can act as a nucleophile and participate in a variety of condensation reactions. This reactivity allows for the elaboration of the carbon skeleton, making it a valuable synthetic intermediate.

Alkylation: The carbanion can be alkylated by reacting it with alkyl halides in an S_N2 reaction. This introduces a new alkyl group at the C2 position.

Aldol-type Condensation: Reaction with aldehydes or ketones would lead to the formation of a β-hydroxy nitrile derivative. Subsequent dehydration of this adduct could yield an α,β-unsaturated nitrile. The success of such mixed aldol (B89426) reactions often depends on the relative reactivity of the starting materials. nih.gov

Michael Addition: The carbanion can add to α,β-unsaturated carbonyl compounds or nitriles in a conjugate addition reaction, forming a new carbon-carbon bond at the β-position of the acceptor molecule.

Regioselectivity and Stereoselectivity in the Reactions of this compound

The concepts of regioselectivity and stereoselectivity are crucial for predicting the outcomes of reactions involving this compound.

In Elimination Reactions: Regioselectivity determines which constitutional isomer is the major product. In the dehydrochlorination of this compound, the elimination of the C2-chlorine and a C3-proton would lead to 4,4,4-trichloro-2-butenenitrile. The formation of this conjugated system is generally favored thermodynamically. The alternative, eliminating a C4-chlorine, is mechanistically less favorable. The stereoselectivity of the E2 elimination reaction is also important; the anti-periplanar arrangement of the proton and the leaving group determines whether the E or Z isomer of the alkene is formed.

In Radical Cyclizations: For hypothetical intramolecular radical reactions, regioselectivity is governed by factors like the stability of the transition state and the resulting ring size, often summarized by Baldwin's rules. For example, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization.

In Alpha-Carbon Reactions: If the C2-carbanion attacks a prochiral electrophile (like an unsymmetrical ketone), a new stereocenter is formed. The facial selectivity of this attack (diastereoselectivity) would depend on steric hindrance and the possible formation of chelating intermediates that could direct the approach of the electrophile.

Mechanistic Investigations of Key Transformations

Understanding the step-by-step mechanisms of these reactions is key to controlling their outcomes.

Mechanism of Elimination: A plausible pathway for base-induced dehydrochlorination is the E1cb mechanism .

Deprotonation: A base removes the acidic proton from C2, forming a resonance-stabilized carbanion.

Loss of Leaving Group: The lone pair on the carbanion facilitates the elimination of a leaving group from the beta position. However, since there is no leaving group on C3, a more likely mechanism is the standard E2 mechanism .

E2 Mechanism: A base abstracts a proton from C3, while simultaneously the C-Cl bond at C2 breaks, and the pi bond forms in a single, concerted step. This requires an anti-periplanar geometry between the H on C3 and the Cl on C2.

Mechanism of Radical Halogen Atom Transfer: A representative radical process is reductive dechlorination using a tin hydride, which proceeds via a chain mechanism.

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to form initiator radicals.

Propagation:

The initiator radical abstracts a hydrogen from the tin hydride (Bu3SnH) to generate a tributyltin radical (Bu3Sn•).

The tributyltin radical abstracts a chlorine atom from the -CCl3 group of this compound (XAT), forming Bu3SnCl and the •CCl2-CH2-CHCl-CN radical.

This new carbon-centered radical abstracts a hydrogen atom from another molecule of Bu3SnH, yielding the reduced product (2,4,4-trichlorobutanenitrile) and regenerating the Bu3Sn• radical to continue the chain.

Termination: Two radical species combine to end the chain reaction.

Mechanism of Alpha-Alkylation:

Carbanion Formation: A base removes the acidic alpha-proton at C2 to form the resonance-stabilized enolate-equivalent of the nitrile.

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking an electrophilic alkyl halide in an S_N2 fashion, displacing the halide and forming a new C-C bond at the alpha-position.

Research on this compound's Chemical Reactivity and Transformation Pathways Remains Undocumented in Publicly Available Literature

An extensive review of scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the compound this compound. Specifically, there is no publicly available research detailing its chemical reactivity, transformation pathways, kinetic studies, or theoretical analyses such as transition state analysis and reaction coordinate mapping.

The investigation sought to collate detailed research findings to construct a comprehensive article on the chemical behavior of this compound. However, the search yielded no specific studies focused on this particular compound. While general principles of chemical kinetics, reaction rate determination, and computational chemistry methods like transition state analysis are well-established for a wide range of other organic molecules, their specific application to this compound has not been reported in the accessible scientific domain.

Consequently, the creation of an authoritative and scientifically accurate article based on the requested detailed outline is not feasible at this time. The absence of empirical data and theoretical studies prevents any meaningful discussion on the following topics for this compound:

Transition State Analysis and Reaction Coordinate Mapping:The computational analysis of reaction mechanisms, which involves identifying transition states and mapping the energy landscape of a chemical transformation, has not been performed or published for this compound. Such studies are crucial for understanding the mechanistic details of its potential degradation or transformation pathways.

Until research is conducted and published on the chemical properties and reactivity of this compound, a detailed and factual article on its chemical transformation pathways cannot be produced.

Theoretical and Computational Chemistry Studies of 2,4,4,4 Tetrachlorobutanenitrile

Quantum Chemical Calculations of Electronic Structure

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO with a discrete energy level. researchgate.netlibretexts.org Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. nih.gov Conversely, a large gap implies greater stability. nih.gov For 2,4,4,4-tetrachlorobutanenitrile, the HOMO is expected to be localized on the atoms with higher electron density, likely involving the lone pairs of the chlorine and nitrogen atoms. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the carbon-chlorine and carbon-nitrile bonds.

A hypothetical study using Density Functional Theory (DFT) could yield the following energy values for the frontier molecular orbitals of this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

This table is a hypothetical representation of data that would be generated from a DFT calculation on this compound.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are distributed in space within a molecule. This is invaluable for understanding chemical bonding and reactivity. An electrostatic potential (ESP) map is generated by plotting the electrostatic potential onto the molecule's electron density surface.

ESP maps use a color scale to denote regions of varying electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue signifies areas of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent intermediate or neutral potential.

For this compound, the ESP map would be expected to show significant negative potential (red) around the nitrogen atom of the nitrile group and the four chlorine atoms due to their high electronegativity. Conversely, the carbon and hydrogen atoms would exhibit a more positive potential (blue or green). Such a map would highlight the molecule's polar nature and identify the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This method allows for the quantitative assessment of electron delocalization, hyperconjugation, and the nature of chemical bonds (ionic vs. covalent character). uni-muenchen.deyoutube.com

In a hypothetical NBO analysis of this compound, one would examine the interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions, indicated by a large second-order perturbation theory energy (E(2)), suggest strong electron delocalization. For this molecule, key interactions would likely involve the donation of electron density from the lone pairs of the chlorine and nitrogen atoms into the antibonding orbitals of adjacent C-C and C-Cl bonds.

Below is a hypothetical NBO analysis data table for selected bonds in this compound, illustrating the composition of the bonding orbitals.

| Bond (Donor - Acceptor) | Type | Occupancy | Composition (% Atom 1, % Atom 2) |

|---|---|---|---|

| C - CN | σ | 1.98 e | 45% C, 55% C |

| C - Cl | σ | 1.99 e | 30% C, 70% Cl |

| C ≡ N | π | 1.97 e | 40% C, 60% N |

This table presents hypothetical NBO data for this compound to illustrate the output of such an analysis.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, often employing DFT, can predict the chemical shifts (δ) and coupling constants (J) of NMR-active nuclei like ¹H and ¹³C. ucla.edu These predictions are valuable for assigning experimental spectra, especially for complex molecules.

For this compound, the ¹³C NMR spectrum would be of particular interest. The carbon atoms directly bonded to the highly electronegative chlorine atoms would be expected to have significantly downfield chemical shifts. The nitrile carbon would also exhibit a characteristic downfield shift. The ¹H NMR spectrum would show signals for the protons on the carbon chain, with their chemical shifts influenced by the proximity of the chlorine atoms.

A hypothetical table of predicted NMR chemical shifts is presented below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (Nitrile) | 118.5 | - |

| C2 | 55.2 | 3.1 (t) |

| C3 | 45.8 | 2.8 (t) |

| C4 | 95.3 | - |

This table contains hypothetical predicted NMR data for this compound. (t = triplet)

Theoretical Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. Comparing the calculated vibrational spectrum with an experimental one can confirm the molecular structure and aid in the assignment of spectral bands.

For this compound, the calculated IR spectrum would be expected to show strong absorption bands corresponding to the C-Cl stretching modes and a characteristic sharp peak for the C≡N stretch of the nitrile group. The intensities of these bands can also be calculated, providing a more complete theoretical spectrum for comparison.

A hypothetical table of selected calculated vibrational frequencies is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

|---|---|---|

| C≡N Stretch | 2250 | High |

| C-H Stretch | 2950-3000 | Medium |

| C-Cl Stretch (asymmetric) | 750-800 | Very High |

| C-Cl Stretch (symmetric) | 650-700 | High |

| C-C Stretch | 1000-1200 | Medium |

This table provides a hypothetical representation of calculated vibrational frequencies for this compound.

UV-Vis Absorption Maxima Prediction and Electronic Transitions

Computational chemistry provides robust methods for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, offering insights into its electronic structure. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively.

The process involves first optimizing the ground-state geometry of the molecule. Subsequently, TD-DFT calculations are performed to identify the vertical excitation energies from the ground state to various excited states. The key electronic transitions expected for a molecule like this compound, which contains a nitrile (C≡N) group and chlorine atoms, would involve promotions of electrons from non-bonding orbitals (n), sigma bonding orbitals (σ), and pi bonding orbitals (π) to anti-bonding orbitals (π* and σ*).

Typical transitions for the nitrile and chloroalkane functionalities include:

n → π : An electron from a lone pair on the nitrogen atom is excited to the anti-bonding π orbital of the C≡N group. These transitions are typically weak and can be observed in the UV region.

n → σ : An electron from a lone pair on a chlorine atom is excited to an anti-bonding σ orbital of a C-C or C-Cl bond.

σ → σ *: Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These transitions require high energy and are generally found in the far-UV region.

Computational analysis allows for the characterization of each predicted absorption band by identifying the specific molecular orbitals involved in the transition.

Table 1: Illustrative Predicted UV-Vis Absorption Data for this compound using TD-DFT (Note: This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation for this type of molecule.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.005 | HOMO -> LUMO+1 | n → π* |

| 210 | 0.080 | HOMO-1 -> LUMO | n → σ* |

Conformational Landscape and Energy Profile Calculations

The reactivity and physical properties of a flexible molecule like this compound are governed by its conformational landscape. This landscape consists of all possible spatial arrangements (conformers) of the molecule and their corresponding potential energies. Computational methods are essential for mapping this landscape.

The exploration typically begins with a systematic or stochastic conformational search using computationally inexpensive methods like molecular mechanics (MM). This initial scan identifies a set of low-energy candidate structures. Each of these conformers is then subjected to full geometry optimization and energy calculation using more accurate quantum mechanics methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311+G(d,p)).

The primary degrees of freedom for this compound are the dihedral angles around the C2-C3 single bond. By systematically rotating this bond and calculating the energy at each step, a one-dimensional potential energy profile can be constructed. This profile reveals the energy minima, which correspond to stable staggered conformers (e.g., anti and gauche), and the energy maxima, which represent the transition states (eclipsed conformers) that separate them. The relative energies of the stable conformers determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 2: Example Calculated Relative Energies for Conformers of this compound (Note: This is a hypothetical table demonstrating the results of a conformational analysis.)

| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | % Population at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65% |

| Gauche 1 | ~60° | 0.85 | 17.5% |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed investigation of reaction pathways, transition states, and the energetics that govern a chemical transformation.

A potential energy surface (PES) is a multidimensional map that relates the energy of a system of atoms to their geometric arrangement. For a chemical reaction, the PES provides a complete description of the energy landscape connecting reactants to products. Computational chemists map the PES to identify the most favorable reaction pathway, which is the path of minimum energy.

For a potential synthesis of this compound, such as the free-radical chlorination of a precursor, computational methods can be used to locate the structures of reactants, products, any reaction intermediates, and the crucial transition states that lie between them. By mapping the intrinsic reaction coordinate (IRC), which is the minimum energy path from a transition state down to the reactants and products, chemists can verify that a calculated transition state correctly connects the intended species.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is calculated as the energy difference between the transition state and the reactants. The magnitude of this energy barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Solvent Effects on Molecular Properties and Reactivity of this compound

Chemical reactions and molecular properties are rarely studied in the gas phase; they almost always occur in a solvent. The interaction between the solute (this compound) and the solvent can significantly alter its properties and reactivity. Computational models are used to simulate these crucial effects.

Two primary approaches are used:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This is often handled with hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute is treated with high-level quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics. This method is crucial when specific solute-solvent interactions, like hydrogen bonding, play a critical role.

For this compound, solvent polarity would be expected to influence its conformational equilibrium by stabilizing more polar conformers. It could also affect its UV-Vis spectrum by causing a shift in the absorption maxima (solvatochromism) and alter reaction energetics by preferentially stabilizing charged or polar transition states relative to the reactants.

Role of 2,4,4,4 Tetrachlorobutanenitrile As a Synthetic Intermediate

Role in Analytical Chemistry Standards and Research Reagents

The utility of a chemical compound as a synthetic intermediate can extend into the realm of analytical chemistry, where it may serve as a crucial building block for creating reference standards or as a specialized reagent in the development of analytical methods. However, in the case of 2,4,4,4-tetrachlorobutanenitrile, a thorough review of available scientific literature and chemical databases does not yield specific, documented applications in these precise areas. While its role as a precursor in the synthesis of certain pesticides is noted, its direct application in the generation of analytical standards or in the development of methods for analyzing complex mixtures is not explicitly detailed.

Generation of Reference Standards for Related Compounds

Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in analytical tests. The synthesis of such standards is a critical process, often requiring multi-step procedures starting from well-characterized precursors. Although this compound is a known intermediate in the synthesis of some chlorine-containing pyrethroid insecticides, there is no direct evidence in the reviewed literature to suggest its specific use in the deliberate synthesis of certified reference materials for these or other related compounds.

Commercially available analytical standards for pyrethroids are typically offered as ready-to-use solutions. sigmaaldrich.comaccustandard.com The documentation for these standards focuses on their purity and concentration, but does not typically disclose the specific synthetic pathways used in their manufacture. sigmaaldrich.comaccustandard.com Therefore, while it is plausible that this compound could be a starting material for such syntheses, there is no explicit confirmation of this in the public domain.

Use in Method Development for Complex Mixture Analysis

The development of analytical methods, particularly for the analysis of complex mixtures such as environmental or biological samples, can sometimes involve the use of specific chemical reagents to facilitate separation, detection, or to manage matrix effects. Analytical methods for pesticides, including pyrethroids, are well-established, often employing techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors. nih.govresearchgate.net

The development of these methods requires careful optimization of parameters and, in some cases, the use of derivatizing agents or internal standards. nih.govresearchgate.net However, a review of methodologies for the analysis of pyrethroids and other complex chlorinated compounds does not indicate the use of this compound as a reagent in this context. The literature on method development for complex mixtures is extensive but does not point to a specific role for this particular chlorinated nitrile. arkat-usa.orgbeyondpesticides.orgbeyondpesticides.orgaccustandard.com

Future Research Directions and Unexplored Avenues for 2,4,4,4 Tetrachlorobutanenitrile

Development of More Sustainable and Efficient Synthetic Methodologies

The future synthesis of 2,4,4,4-tetrachlorobutanenitrile will likely focus on moving beyond traditional methods, which may involve hazardous reagents or produce significant waste. Research in this area could explore several promising avenues:

Catalytic Routes: Investigating catalytic methods for the chlorination of a suitable butanenitrile precursor or the cyanation of a tetrachlorobutane derivative could lead to more selective and efficient processes. For instance, the use of indium bromide as a catalyst for the direct cyanation of alcohols has shown promise for other nitriles. organic-chemistry.org

Biocatalytic Synthesis: A significant leap in sustainability would be the development of enzymatic routes. Enzymes such as aldoxime dehydratases are known to produce nitriles under mild, aqueous conditions, offering a green alternative to conventional chemical synthesis. nih.gov Research could focus on identifying or engineering an enzyme capable of acting on a chlorinated substrate.

Alternative Starting Materials: Exploring synthetic pathways from more readily available or bio-based precursors could enhance the sustainability profile. General methods for nitrile synthesis include the dehydration of amides and the reaction of halogenoalkanes with cyanide salts. organic-chemistry.orglibretexts.org Each of these established routes could be optimized for this compound to improve yield and reduce environmental impact.

A comparative table of potential synthetic approaches is presented below.

| Method | Potential Advantages | Key Research Challenges |

| Catalytic Cyanation | High efficiency, potential for selectivity. | Catalyst development, substrate compatibility. |

| Biocatalysis | Environmentally benign, high specificity. nih.gov | Enzyme discovery and engineering, substrate tolerance. |

| Amide Dehydration | Utilizes common functional group transformation. libretexts.org | Availability of the corresponding amide, harsh dehydrating agents. |

| Halogenoalkane Substitution | Direct chain extension and nitrile introduction. libretexts.org | Management of cyanide reagents, potential side reactions. |

Exploration of Novel Reactivity and Unconventional Transformations

The dense functionalization of this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to move beyond predictable reactions and investigate unconventional transformations.

The reactivity of alkanes is generally low due to the strength of C-H and C-C bonds. libretexts.orgsavemyexams.com However, the presence of multiple electron-withdrawing chlorine atoms can activate adjacent C-H bonds. The nitrile group itself is a versatile functional group, capable of undergoing hydrolysis, reduction, and cycloaddition reactions. byjus.com

Future research could focus on:

Selective Dechlorination: Developing methods to selectively remove one or more chlorine atoms would open up pathways to a variety of partially chlorinated or unsaturated nitrile derivatives.

Nitrile Group Transformations: The reactivity of the nitrile group can be influenced by the adjacent chlorine atom. Studies using Density Functional Theory (DFT) could predict the electrophilicity of the nitrile and its susceptibility to nucleophilic attack. nih.govacs.orgacs.org

Radical Chemistry: The polychlorinated nature of the molecule makes it a candidate for radical-initiated reactions, potentially leading to novel carbon-carbon bond formations or functionalizations.

Nitrene-Transfer Reactions: The use of transition metal catalysts to facilitate nitrene transfer could lead to the synthesis of complex nitrogen-containing heterocycles. mdpi.com

Advanced In Silico Design and Prediction of Derivatives and Their Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery process without synthesizing every possible derivative. For this compound, in silico methods can be pivotal.

A proposed workflow could be:

Establish a Baseline Model: Perform DFT calculations on this compound to accurately model its geometry, electronic structure, and reactivity. nih.gov

Virtual Library Generation: Create a virtual library of derivatives by systematically replacing chlorine atoms with other functional groups or by modifying the carbon backbone.

Property Prediction: Use Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations to predict key properties of the virtual derivatives, such as polarity, solubility, and potential biological activity. acs.orgresearchgate.net

Prioritization for Synthesis: Based on the computational predictions, prioritize a smaller, more promising set of derivatives for actual laboratory synthesis and testing.

This approach has been successfully used to design and identify novel compounds for various applications, and it would be invaluable in navigating the vast chemical space accessible from this compound. researchgate.net

| Derivative Type | Potential Property/Application | Computational Tool |

| Partially Dechlorinated Analogs | Modified reactivity, building blocks. | DFT for reaction pathway analysis. |

| Amino-substituted Derivatives | Potential biological activity. | Molecular Docking, MD Simulations. |

| Polymerizable Derivatives | Monomers for specialty polymers. | QSAR for predicting polymer properties. |

Discovery of New Industrial or Materials Science Applications

While no specific applications for this compound are currently documented, its structure suggests several potential uses that warrant investigation.

Polymer Science: Nitrile-containing polymers, such as poly(styrene-co-acrylonitrile), often exhibit high glass transition temperatures and chemical resistance. lu.se this compound or its derivatives could serve as monomers or additives to create specialty polymers with enhanced fire retardancy (due to the high chlorine content), thermal stability, or specific dielectric properties.

Agrochemicals: Many successful herbicides and pesticides contain chlorinated and nitrile functionalities. The unique structure of this compound makes it a candidate for screening as a potential agrochemical active ingredient.

Chemical Intermediate: The compound could serve as a valuable four-carbon building block in organic synthesis, providing access to complex molecules through the sequential and selective transformation of its nitrile and chloro groups. turito.com

Integration with Flow Chemistry and Process Intensification Paradigms

The synthesis and handling of highly chlorinated and potentially reactive compounds can present significant safety challenges in traditional batch reactors. chemanager-online.com Flow chemistry, a paradigm of process intensification, offers a much safer and more efficient alternative. cinz.nzthalesnano.com

Future research should investigate the implementation of this compound synthesis in continuous flow reactors. The key advantages would include:

Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent thermal runaways in exothermic reactions. rsc.orgvapourtec.com

Improved Control and Yield: Precise control over reaction time, temperature, and stoichiometry in a flow system can lead to higher selectivity and yields, reducing the formation of unwanted byproducts.

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration, avoiding the complex and often problematic issues of scaling up batch reactors. thalesnano.com

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small hold-up volumes. rsc.org |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent, enabling better temperature control. chemanager-online.com |

| Process Control | Less precise, potential for gradients. | Precise control over parameters. thalesnano.com |

| Scalability | Complex and can alter reaction outcomes. | Straightforward by extending run time. cinz.nz |

By embracing these future research directions, the scientific community can begin to define the properties and potential applications of this compound, transforming it from a chemical curiosity into a valuable tool for science and industry.

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 2,4,4,4-tetrachlorobutanenitrile?

- Methodological Answer : The synthesis typically involves the radical addition of CCl₄ to acrylonitrile. Catalytic systems like CuCl₂-N-methylimidazole complexes (yields ~85%) or g-C₃N₄-anchored Cu(I) (selectivity >95%) are effective. Key parameters include:

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) for quantification. Confirm structural integrity via FT-IR (C≡N stretch at ~2240 cm⁻¹) and ¹H/¹³C NMR (δ 3.8–4.2 ppm for CH₂Cl groups). Cross-reference retention times and spectral data with certified reference standards from environmental analysis databases .

Q. What are the environmental degradation pathways of this compound?

- Methodological Answer : Hydrolysis studies under alkaline conditions (pH 10–12) show degradation to trichloro derivatives via nucleophilic substitution. Use HPLC-UV (λ = 254 nm) to monitor degradation kinetics. For photolysis, employ a xenon arc lamp (λ > 290 nm) and track intermediates via LC-QTOF-MS .

Advanced Research Questions

Q. How do catalytic mechanisms differ between Cu(I)- and Cu(II)-based systems in synthesizing this compound?

- Methodological Answer : Cu(I) catalysts (e.g., g-C₃N₄/Cu) operate via single-electron transfer (SET), promoting radical chain propagation, while Cu(II) systems (e.g., CuCl₂) follow a halogen-atom transfer (HAT) mechanism. Use EPR spectroscopy to detect radical intermediates (e.g., CCl₃•) and DFT calculations (B3LYP/6-311+G(d,p)) to map reaction coordinates .

Q. How can researchers resolve contradictions in yield data across different catalytic methods?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, catalyst loading, or impurity profiles. Perform design of experiments (DoE) to isolate critical factors. For example, Xiao et al. (2022) identified trace moisture (>100 ppm) as a yield-limiting factor in CuCl₂-N-methylimidazole systems . Cross-validate results using kinetic modeling (e.g., pseudo-first-order kinetics) and replicate conditions from peer-reviewed protocols.

Q. What computational tools are effective for predicting the environmental persistence of this compound?

- Methodological Answer : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN models) and VEGA QSAR for toxicity profiling. Molecular dynamics simulations (AMBER force field) can predict soil adsorption coefficients (Kₒc). Validate predictions with experimental data from OECD 301F ready biodegradability tests .

Q. How does this compound interact with biological targets in endocrine disruption studies?

- Methodological Answer : Employ receptor-binding assays (e.g., ERα/ERβ luciferase reporter gene assays) and molecular docking (AutoDock Vina) to assess affinity for nuclear receptors. EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 guidelines recommend using Xenopus laevis metamorphosis assays to evaluate thyroid disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.